molecular formula C9H14O4 B14325078 2,4-Dimethyl-3,5-dioxoheptanoic acid CAS No. 109746-25-0

2,4-Dimethyl-3,5-dioxoheptanoic acid

Cat. No.: B14325078
CAS No.: 109746-25-0
M. Wt: 186.20 g/mol
InChI Key: ZJOWZCVXMPIMHB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3,5-dioxoheptanoic acid is an organic compound with the molecular formula C9H14O4 It is characterized by the presence of two methyl groups and two keto groups on a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3,5-dioxoheptanoic acid can be achieved through several methods. One common approach involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms an intermediate which, upon further processing, yields the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3,5-dioxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dimethyl-3,5-dioxoheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3,5-dioxoheptanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For example, it has been shown to inhibit δ-aminolevulinic acid dehydratase, an enzyme involved in heme biosynthesis .

Comparison with Similar Compounds

    Meldrum’s Acid: Another compound with similar structural features, used in organic synthesis.

    Succinylacetone: A related compound that also inhibits heme biosynthesis.

Uniqueness: 2,4-Dimethyl-3,5-dioxoheptanoic acid is unique due to its specific substitution pattern and the presence of both methyl and keto groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

109746-25-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2,4-dimethyl-3,5-dioxoheptanoic acid

InChI

InChI=1S/C9H14O4/c1-4-7(10)5(2)8(11)6(3)9(12)13/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

ZJOWZCVXMPIMHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C(C)C(=O)O

Origin of Product

United States

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